(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride
CAS No.:
Cat. No.: VC17504434
Molecular Formula: C6H7Cl2N2O2P
Molecular Weight: 241.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7Cl2N2O2P |
|---|---|
| Molecular Weight | 241.01 g/mol |
| IUPAC Name | N-dichlorophosphoryl-1-methylpyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C6H7Cl2N2O2P/c1-10-4-2-3-5(10)6(11)9-13(7,8)12/h2-4H,1H3,(H,9,11,12) |
| Standard InChI Key | WCWRDCLEQQQPTI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1C(=O)NP(=O)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name, N-dichlorophosphoryl-1-methylpyrrole-2-carboxamide, reflects its bifunctional design: a 1-methylpyrrole-2-carboxamide group bonded to a dichlorophosphoryl unit . Key identifiers include:
The planar pyrrole ring contributes aromatic stability, while the phosphoryl chloride groups introduce electrophilic reactivity, enabling nucleophilic substitutions . X-ray crystallography data are unavailable, but computational models predict a trigonal pyramidal geometry at the phosphorus atom.
Synthesis and Reaction Pathways
Stepwise Synthesis
The compound is synthesized via a three-step sequence :
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Formation of 1-Methylpyrrole-2-carboxylic Acid:
N-Methylation of pyrrole-2-carboxylic acid using methyl iodide in alkaline conditions yields the carboxylate precursor (CAS 6973-60-0) . -
Activation as Acid Chloride:
Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to 1-methylpyrrole-2-carbonyl chloride. -
Phosphorylation:
Treatment with phosphorus oxychloride (POCl₃) and ammonium chloride introduces the dichlorophosphoryl group, forming the final product.
Optimization Challenges
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Solvent Selection: Dichloromethane or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both polar intermediates and phosphorylating agents.
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Yield Limitations: Side reactions, such as hydrolysis of P–Cl bonds, often cap yields at 40–60% .
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Catalytic Approaches: Triethylamine is used to scavenge HCl, minimizing degradation.
Applications in Chemical Biology and Drug Discovery
Proteomics Research
The compound’s dichlorophosphoryl group reacts selectively with serine, threonine, or tyrosine residues in proteins, enabling:
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Post-Translational Modification Studies: Mimicking natural phosphorylation events to study enzyme activation .
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Affinity Probes: Immobilizing modified proteins on chromatographic resins via covalent bonding.
Kinase Inhibitor Development
A 2025 patent (EP3210609A1) highlights its role in synthesizing phosphorous-containing kinase inhibitors . For example:
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Compound 216320-88-6: A derivative showing nanomolar inhibition of EGFR kinase by incorporating the dichlorophosphoryl-pyrrole motif into a quinazoline scaffold .
Future Directions and Research Gaps
Unanswered Questions
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Biological Target Identification: High-throughput screening to map protein targets in signaling pathways.
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Thermodynamic Stability: Differential scanning calorimetry (DSC) studies to assess decomposition kinetics.
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